Lurasidone Opened Imide, commonly referred to simply as Lurasidone, is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar depression. It is marketed under the brand name Latuda, among others. This compound functions by modulating neurotransmitter systems in the brain, particularly targeting dopamine and serotonin receptors. The development of Lurasidone was aimed at minimizing side effects commonly associated with traditional antipsychotics while maintaining therapeutic efficacy .
Lurasidone is classified as an atypical antipsychotic, which distinguishes it from typical antipsychotics based on its pharmacological profile and reduced extrapyramidal side effects. It is derived from a structure that incorporates a unique imide moiety, contributing to its receptor binding characteristics. The compound has been studied extensively for its binding affinity to various receptors, including D2 dopamine and 5-HT2A serotonin receptors, which are crucial for its therapeutic effects .
The synthesis of Lurasidone involves several critical steps that utilize specific chemical reactions to construct its complex molecular structure. One notable synthetic route begins with the preparation of (R,R)-cyclohexane-1,2-dicarboxylate, which undergoes various transformations including:
The synthetic pathway has been optimized over time to enhance yield and purity while reducing by-products .
Lurasidone's molecular formula is with a molecular weight of approximately 415.6 g/mol. The compound features a complex structure that includes:
The three-dimensional conformation of Lurasidone allows it to effectively bind to its target receptors, facilitating its pharmacological action .
Lurasidone exerts its effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps to balance dopaminergic activity in various brain regions, thereby alleviating symptoms associated with schizophrenia and bipolar disorder.
The binding affinity data indicate that Lurasidone has a Ki value of approximately 1.68 nM for D2 receptors, demonstrating a strong interaction that supports its therapeutic effects while minimizing side effects typically seen with other antipsychotics .
Lurasidone exhibits several notable physical properties:
Chemical properties include:
These properties are essential for formulation development in pharmaceutical applications .
Lurasidone is primarily used in clinical settings for treating:
Research continues into expanding its applications, including potential uses in other psychiatric disorders due to its favorable side effect profile compared to older antipsychotic medications .
Lurasidone Opened Imide (CAS 1644295-07-7) is a critical chemical entity in the manufacturing and quality assessment of the atypical antipsychotic drug lurasidone hydrochloride, marketed as Latuda®. This diastereomeric compound (typically existing as a mixture of stereoisomers) arises from hydrolytic ring opening of lurasidone’s characteristic cis-fused norbornane-2,3-dicarboximide moiety. Its chemical behavior and detectability make it both a synthetic intermediate in lurasidone production and a degradation impurity requiring stringent control. The compound exemplifies the broader pharmaceutical challenge of managing structurally complex intermediates that impact final drug substance purity, efficacy, and regulatory compliance [2] [5] [8].
Molecular Structure and Properties:Lurasidone Opened Imide (IUPAC name: (1S,2R,3S,4R)-3-((((1R,2R)-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid) retains the core pharmacophoric elements of lurasidone—the benzoisothiazolylpiperazine and cyclohexylmethyl linker—but features a hydrolyzed dicarboxylic acid group instead of the closed imide ring. This ring opening increases its polarity and molecular weight (510.69 g/mol vs. lurasidone’s 492.68 g/mol) and introduces hydrogen-bonding capacity absent in the parent drug [2] [8].
Stereochemistry: The compound’s stereochemical configuration is critical due to lurasidone’s enantioselective receptor binding. The (1S,2R,3S,4R) and (1R,2S,3R,4S) diastereomers (AR-L06204, AR-L06203) are well-documented, arising from chiral centers in both the norbornane and cyclohexylmethyl domains. These stereoisomers exhibit distinct chromatographic behaviors, necessitating chiral resolution techniques for accurate quantification [5] [8].
Structural Implications for Receptor Binding: Computational studies comparing lurasidone and its opened imide reveal that the rigid, closed imide ring in lurasidone optimizes hydrophobic interactions within the orthosteric binding pockets of target receptors (D₂, 5-HT₇, and 5-HT₂ₐ). The opened imide’s flexible carboxylic acid groups disrupt this complementarity, reducing binding affinity by ~100-fold. This explains its lack of intrinsic antipsychotic activity despite structural similarity [10] [6].
Table 1: Molecular Comparison of Lurasidone vs. Lurasidone Opened Imide
Property | Lurasidone | Lurasidone Opened Imide |
---|---|---|
CAS No. | 367514-87-2 | 1644295-07-7 |
Molecular Formula | C₂₈H₃₆N₄O₂S | C₂₈H₃₈N₄O₃S |
Molecular Weight (g/mol) | 492.68 | 510.69 |
Key Functional Groups | Cyclic imide | Dicarboxylic acid |
Stereoisomers (Examples) | (3aR,4S,7R,7aS)-isomer | (1S,2R,3S,4R)-isomer (AR-L06204) |
Synthetic Pathway Involvement:Lurasidone Opened Imide is an unavoidable byproduct during lurasidone synthesis. Patent US20140179922A1 details its formation during alkaline hydrolysis of precursor intermediates or final lurasidone under suboptimal reaction conditions. Specifically, nucleophilic attack by hydroxide ions at the electrophilic carbonyl carbons of the imide ring cleaves the C–N bond, yielding the dicarboxylic acid derivative. This reaction is favored by elevated temperatures (>50°C) or prolonged exposure to basic aqueous/organic solvents (e.g., NaOH in tetrahydrofuran) [4].
Purification Significance:Due to structural similarity, separating the opened imide from lurasidone demands sophisticated chromatography. Processes use silica gel chromatography with eluents like ethyl acetate/n-hexane or reverse-phase HPLC (C18 columns with acetonitrile/ammonium formate buffers). Its presence above threshold levels (>0.15% per ICH Q3A) signals incomplete ring closure during imidization or hydrolytic degradation during workup. Consequently, synthetic protocols are optimized to minimize residence times in basic matrices and employ anhydrous conditions for imide cyclization [4] [5].
Degradation Origin:Beyond synthesis, Lurasidone Opened Imide forms in finished drug products via hydrolytic degradation, especially under alkaline conditions (pH > 8). Forced degradation studies show >5% formation after 72 hours at 60°C in 0.1M NaOH. This vulnerability necessitates protective formulation strategies, including pH-adjusted coatings and desiccants in solid dosage forms [7].
Table 2: Key Impurities in Lurasidone Synthesis
Compound Name | CAS/Ref | Role/Origin |
---|---|---|
Lurasidone Opened Imide | 1644295-07-7 | Hydrolytic intermediate/degradant |
Dehydro Endo-lurasidone | AR-L00990 | Oxidation product |
Lurasidone Sulfoxide | 1809325-45-8 | Sulfur oxidation product |
exo-cis-Lurasidone (R,S) | AR-L06340 | Stereochemical isomer |
3-(tert-butoxy)benzo[d]isothiazole | AR-L02127 | Synthetic precursor residue |
Analytical Monitoring:Lurasidone Opened Imide is quantitated using validated stability-indicating methods. The gold standard employs LC-ESI/QTOF/MS/MS with a C18 column (Xterra, 150 mm × 4.6 mm) and a 20 mM ammonium formate (pH 3.0):acetonitrile gradient. Key MS/MS fragments (m/z 510 → 301, 279, 167) confirm identity, while a LOQ of 0.05% ensures precise quantification at ICH-mandated thresholds. This method separates it from 20+ potential impurities, including sulfoxides, N-oxides, and stereoisomers [7] [5].
Regulatory Thresholds:Per ICH Q3A/B guidelines, Lurasidone Opened Imide is classified as a degradation product requiring identification thresholds of 0.5% and qualification thresholds of 1.0% in drug substances. Its presence in commercial batches is strictly audited in regulatory submissions (DMFs, ANDAs). FDA inspection dashboards track CGMP violations related to impurity control, where failures to validate analytical methods for this compound have triggered OAI ("Official Action Indicated") classifications [9] [6].
Quality Control Protocols:Manufacturers implement three-tiered controls:
Reference materials for this impurity are commercially supplied (e.g., VE007015, TR-L474935) with >98% purity and comprehensive CoAs detailing stereoisomeric composition [5] [8] [9].
Table 3: Analytical Methods for Detecting Lurasidone Opened Imide
Method | Conditions | Detection | LOQ | Key Challenges |
---|---|---|---|---|
HPLC-UV | Xterra C18, 20 mM NH₄COOH (pH 3):ACN (gradient) | 270 nm | 0.1% | Co-elution with polar degradants |
LC-ESI/QTOF-MS/MS | Same as above + ESI positive mode | m/z 510 → 301 | 0.05% | Matrix effects in formulations |
Chiral HPLC | Chiralpak AD-3, ethanol/heptane | Polarimetric | 0.15% | Resolving (1S,2R) vs. (1R,2S) isomers |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1